![molecular formula C15H21NO2 B11862211 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine CAS No. 1023-99-0](/img/structure/B11862211.png)
2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1,4-Dioxaspiro[45]decan-6-yl)ethyl)pyridine is a complex organic compound characterized by a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine typically involves multiple steps. One common method starts with the formation of 1,4-dioxaspiro[4.5]decane from 2-acetylcyclohexanone via ethylene ketal formation, followed by hydrazone formation and iodination . The iodinated intermediate is then subjected to aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium-phosphine complexes for aminocarbonylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Applications De Recherche Scientifique
2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: These compounds share a similar spirocyclic structure and are synthesized via similar routes.
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds also feature a spirocyclic structure but differ in their functional groups and applications.
Uniqueness
2-(2-(1,4-Dioxaspiro[4
Propriétés
Numéro CAS |
1023-99-0 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
2-[2-(1,4-dioxaspiro[4.5]decan-6-yl)ethyl]pyridine |
InChI |
InChI=1S/C15H21NO2/c1-3-9-15(17-11-12-18-15)13(5-1)7-8-14-6-2-4-10-16-14/h2,4,6,10,13H,1,3,5,7-9,11-12H2 |
Clé InChI |
HUHZMHBFEVJWJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)CCC3=CC=CC=N3)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



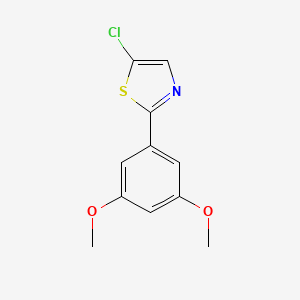
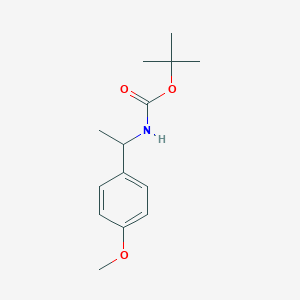
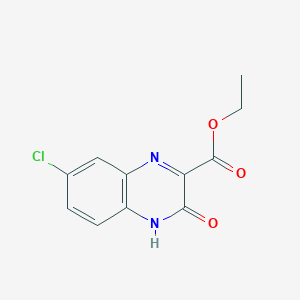

![4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline](/img/structure/B11862163.png)
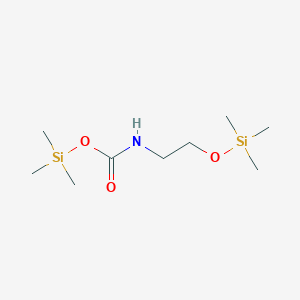
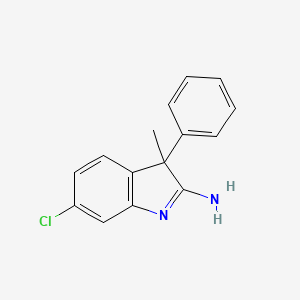
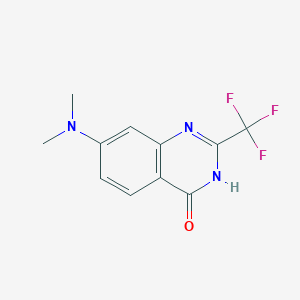
![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)
![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)

![8-tert-Butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11862201.png)

